Cost Advantage Over Meta-Substituted Regioisomer
At identical purity (98%) and packaging (500 mg), this compound is 568–637 CNY (approximately 20%) less expensive than its meta-substituted regioisomer, (3-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid (CAS 1704068-89-2) [1][2]. For multi-gram scale syntheses, this cost differential translates into substantial budget savings without compromising on reactive handle positioning.
| Evidence Dimension | Price for 500 mg at 98% purity |
|---|---|
| Target Compound Data | 2,320–2,442 CNY (Macklin) [1] |
| Comparator Or Baseline | 3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid: 2,901 CNY (Macklin) [2] |
| Quantified Difference | Target is 459–581 CNY (≈15.8–20.0%) less expensive per 500 mg |
| Conditions | Prices from Shanghai Macklin Biochemical Co., Ltd., May 2026 [1][2] |
Why This Matters
In lead optimization, cost-efficient access to key building blocks accelerates SAR exploration; this compound offers a 15.8–20.0% immediate cost saving compared to its meta-isomer for equivalent purity and weight.
- [1] Shanghai Macklin Biochemical Co., Ltd. Product price listing for 2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenylboronic acid, 98%, 500mg. Accessed via Chemdict, May 2026. View Source
- [2] Shanghai Macklin Biochemical Co., Ltd. Product price listing for (3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, 98%, 500mg. Accessed via Chemdict, May 2026. View Source
